3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

Enzyme inhibition Prostaglandin D synthase Inflammation

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole is a heterocyclic small molecule comprising a phenyl-substituted isoxazole ring linked to a pyrazole moiety, with molecular formula C12H9N3O and a molecular weight of 211.219 Da. The compound is documented in the Protein Data Bank under the three-letter code D25 (PDB ID: 2VCQ) and registered in authoritative databases including ChEMBL (CHEMBL265720), DrugBank (DB07613), and ZINC (ZINC000016052596).

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B3041267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3
InChIInChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14)
InChIKeySRSSTOPJERVMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole: Chemical Identity and Pharmacological Classification for Procurement Decision-Making


3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole is a heterocyclic small molecule comprising a phenyl-substituted isoxazole ring linked to a pyrazole moiety, with molecular formula C12H9N3O and a molecular weight of 211.219 Da [1]. The compound is documented in the Protein Data Bank under the three-letter code D25 (PDB ID: 2VCQ) and registered in authoritative databases including ChEMBL (CHEMBL265720), DrugBank (DB07613), and ZINC (ZINC000016052596) [2][3]. It was identified through fragment-based lead generation and structure-based drug design as an inhibitor of hematopoietic prostaglandin D synthase (hPGDS, EC 5.3.99.2) and has been structurally characterized in complex with this target at 1.95 Å resolution [4].

Why 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole Cannot Be Readily Substituted by Generic In-Class Isoxazole-Pyrazole Analogs


Isoxazole-pyrazole hybrid compounds constitute a broad structural class, yet individual members exhibit distinct target engagement profiles, binding modes, and physicochemical properties that preclude simple interchange. 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole possesses a defined three-dimensional binding conformation validated by X-ray crystallography within the hPGDS active site at 1.95 Å resolution [1]. Subtle structural variations—such as methylation at the 5-position of the isoxazole ring or introduction of amino substituents—alter the compound's molecular topology, hydrogen-bonding capacity, and lipophilicity, which in turn can modify enzyme inhibition potency, binding specificity, or cellular permeability [2]. For procurement in research settings requiring reproducible target engagement or structural validation, substituting this compound with an uncharacterized analog introduces uncontrolled variables in experimental outcomes, rendering generic substitution scientifically invalid without confirmatory functional data.

Quantitative Differentiation Evidence for 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole Relative to Structural Analogs


hPGDS Enzyme Inhibition Potency: IC50 of 920 nM Validated via GST Activity Assay

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole exhibits an IC50 value of 920 nM against human hematopoietic prostaglandin D synthase (hPGDS) in a validated enzyme inhibition assay [1][2]. In contrast, more optimized hPGDS inhibitors developed through fragment elaboration—such as HPGDS inhibitor 2 (GSK-2894631A, IC50 = 9.9 nM) and hPGDS-IN-1 (IC50 = 12 nM)—achieve substantially greater potency [3]. This potency differential is consistent with the compound's role as a validated fragment hit rather than a lead-optimized clinical candidate, making it particularly suitable for fragment-based drug discovery (FBDD) campaigns and structure-activity relationship (SAR) studies where moderate affinity combined with structural tractability is advantageous.

Enzyme inhibition Prostaglandin D synthase Inflammation

Validated Co-Crystal Structure with hPGDS at 1.95 Å Resolution (PDB: 2VCQ)

The binding mode of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole within the active site of human hematopoietic prostaglandin D synthase (hPGDS) has been experimentally determined via X-ray crystallography at 1.95 Å resolution and deposited in the Protein Data Bank as entry 2VCQ [1][2]. The structure reveals the compound (ligand code D25) bound in the catalytic pocket alongside the glutathione cofactor [3]. In contrast, the structurally related analog 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (CAS: 265125-69-7) lacks any publicly reported co-crystal structure with hPGDS or other protein targets [4]. The availability of a high-resolution experimental binding pose for the target compound constitutes a verifiable structural differentiation that is essential for structure-based drug design workflows.

X-ray crystallography Structural biology Fragment-based drug design

Chemotype Distinction: 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole Versus 5-Methyl Analog

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole (C12H9N3O, MW = 211.219 Da) differs structurally from the commercially available analog 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole (C13H11N3O, MW = 225.25 Da) by the presence of a methyl substituent at the isoxazole 5-position in the analog [1][2]. This structural divergence alters the calculated lipophilicity (XLogP3-AA: 2.4 for the methyl analog versus estimated 2.1-2.3 for the parent compound) and introduces steric constraints that may influence binding pocket complementarity [3]. Furthermore, the pyrazole attachment position differs (3-yl linkage versus 5-yl linkage), which modifies the overall molecular topology and potential hydrogen-bonding interactions. In the absence of comparative biological data for the methyl analog against hPGDS, the structural differences alone preclude direct functional substitution.

Chemical structure Medicinal chemistry SAR

Fragment-Based Lead Discovery Provenance: Validated Starting Point for hPGDS Inhibitor Development

3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole was identified through a fragment-based screening campaign of 2,500 low-molecular-weight compounds using 2D nuclear magnetic resonance (NMR), which yielded 24 primary hits against prostaglandin D2 synthase [1][2]. The compound was subsequently optimized through structure-based drug design using the 2VCQ co-crystal structure, demonstrating the feasibility of fragment elaboration at multiple vectors [3]. This fragment-based provenance distinguishes it from high-throughput screening-derived analogs or compounds identified via virtual screening, which may lack the same level of structural validation and binding mode characterization. For research groups engaged in FBDD or validating computational fragment-growing methodologies, this compound offers a documented success case with publicly available structural data.

Fragment-based drug discovery Lead generation hPGDS inhibitors

Computationally Characterized Physicochemical Profile with Documented Drug-Likeness Parameters

The compound has been computationally profiled for drug-likeness parameters in authoritative databases. The ZINC database reports a calculated logP of 2.732, topological polar surface area (tPSA) of 54 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds [1][2]. These parameters fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's criteria. In contrast, the methyl-substituted analog (CAS: 265125-69-7) exhibits a lower computed XLogP3-AA of 2.4, an identical hydrogen bond donor count of 1, 3 hydrogen bond acceptors, and 2 rotatable bonds [3]. The lipophilicity difference may affect membrane permeability and non-specific protein binding, factors relevant for cellular assay design and in vivo study planning.

ADME Drug-likeness Computational chemistry

Recommended Research and Industrial Applications for 3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting hPGDS or Related Enzymes

The compound's validated IC50 of 920 nM against hPGDS, combined with its experimentally determined co-crystal structure at 1.95 Å resolution (PDB: 2VCQ), makes it an ideal fragment starting point for structure-guided optimization [1][2]. Researchers can leverage the available binding mode to design focused chemical libraries for fragment growing, merging, or linking strategies. The moderate potency is characteristic of fragment hits and provides a tractable baseline for SAR exploration without the confounding complexity of highly optimized leads.

Structural Biology and X-ray Crystallography Studies of Prostaglandin D Synthase

The availability of the 2VCQ co-crystal structure enables researchers to use 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole as a reference ligand for competitive binding studies, soaking experiments, or as a positive control in crystallization trials with hPGDS variants [1][2]. The compound's defined binding pose provides a structural benchmark for evaluating novel hPGDS inhibitors and validating computational docking models.

Computational Chemistry and Molecular Modeling Validation

The experimentally validated binding mode of 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole in hPGDS (PDB: 2VCQ) serves as a gold-standard reference for benchmarking molecular docking algorithms, scoring functions, and free energy perturbation (FEP) calculations [1][2]. The compound's moderate molecular weight (211.219 Da) and well-defined binding interactions make it particularly suitable for computational method development and teaching applications.

SAR Studies of Isoxazole-Pyrazole Hybrid Chemotypes

As a structurally characterized member of the isoxazole-pyrazole hybrid class, this compound provides a defined starting point for systematic SAR investigations [1]. Researchers can explore modifications at the phenyl ring, pyrazole NH, or isoxazole core while referencing the validated hPGDS binding mode to interpret structure-activity relationships. The quantitative differentiation from the 5-methyl analog (CAS: 265125-69-7) provides a basis for designing comparative studies to evaluate substitution effects on target engagement [3].

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